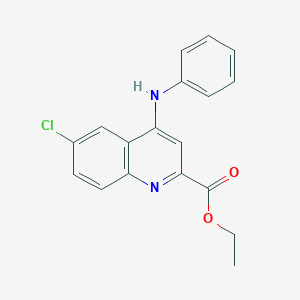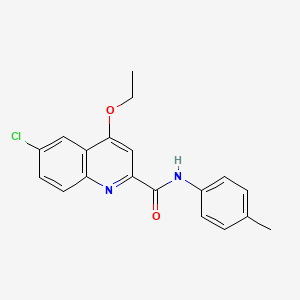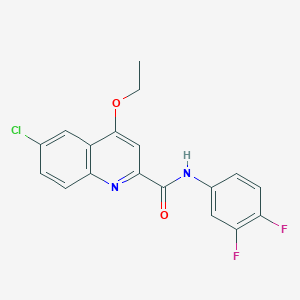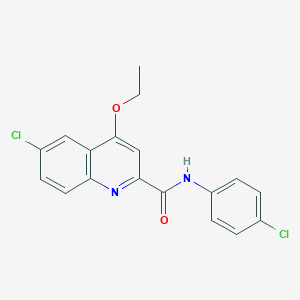
6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide, also known as 6-Cl-DMEQ, is a synthetic quinoline derivative with a broad range of applications in biochemical and physiological research. It is a highly selective and potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been used in a variety of laboratory experiments to study the effects of COX-2 inhibition on various biological processes.
Mécanisme D'action
6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide is a highly selective and potent inhibitor of COX-2, an enzyme involved in the production of prostaglandins and other inflammatory mediators. It binds to and inhibits the catalytic activity of COX-2, resulting in the inhibition of prostaglandin synthesis. This inhibition of COX-2 activity results in a decrease in the production and release of inflammatory mediators, which in turn can lead to reduced inflammation and other beneficial effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely due to its ability to inhibit COX-2 activity and reduce the production and release of inflammatory mediators. In laboratory experiments, this compound has been shown to reduce inflammation, inhibit cancer cell growth, and reduce the risk of cardiovascular disease. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide for laboratory experiments is its high selectivity and potency as an inhibitor of COX-2. Additionally, this compound is relatively easy to synthesize and can be purified using a silica gel column. The main limitation of this compound is that it is not approved for use in humans and therefore cannot be used in clinical trials. Additionally, this compound is not approved for use in animals and therefore cannot be used in animal studies.
Orientations Futures
Despite its many advantages, 6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide has not yet been approved for use in humans or animals. Therefore, further research is needed to investigate the potential therapeutic applications of this compound in humans and animals. Additionally, further research is needed to investigate the potential mechanisms of action of this compound and to explore the effects of COX-2 inhibition on other biological processes. Finally, further research is needed to investigate the potential side effects of this compound and to develop strategies for mitigating these effects.
Méthodes De Synthèse
6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide is synthesized from the reaction of 4-ethoxyquinoline-2-carboxylic acid with 3,4-dimethoxyphenylchloroformate in the presence of triethylamine. The reaction is carried out in an organic solvent such as dichloromethane and is followed by purification with a silica gel column. The product is then isolated and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide has been used in a variety of scientific research applications. It has been used to study the effects of COX-2 inhibition on various biological processes, including inflammation, cancer, and cardiovascular disease. It has also been used as a tool to study the role of COX-2 in the development of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, this compound has been used to study the effects of COX-2 inhibition on the production and release of various inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines.
Propriétés
IUPAC Name |
6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-4-27-18-11-16(23-15-7-5-12(21)9-14(15)18)20(24)22-13-6-8-17(25-2)19(10-13)26-3/h5-11H,4H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQJIBLYMMZADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515605.png)
![ethyl 4-[(4-bromo-3-methylphenyl)amino]-6-chloroquinoline-2-carboxylate](/img/structure/B6515611.png)
![ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515624.png)
![ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515625.png)
![ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515634.png)
![ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515641.png)
![ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515647.png)



![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)


